Cas no 1804855-49-9 (4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid)

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid
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- インチ: 1S/C8H3F6NO2/c9-4-2(6(10)11)1-3(7(16)17)15-5(4)8(12,13)14/h1,6H,(H,16,17)
- InChIKey: JDFHBOZPWBPGMF-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=NC(C(=O)O)=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 50.2
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030534-500mg |
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1804855-49-9 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029030534-250mg |
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1804855-49-9 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029030534-1g |
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1804855-49-9 | 95% | 1g |
$2,779.20 | 2022-04-01 |
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic Acid: A Comprehensive Overview
4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid, also known by its CAS number 1804855-49-9, is a highly fluorinated pyridine derivative that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple fluorinated groups, making it a valuable molecule for various applications.
The molecular structure of this compound is intriguing due to the presence of multiple fluorine atoms. The pyridine ring is substituted with a difluoromethyl group at position 4, a fluoro group at position 3, and a trifluoromethyl group at position 2. These substituents not only enhance the electronic properties of the molecule but also contribute to its stability and reactivity. The carboxylic acid group at position 6 further adds functional versatility to this compound, making it a prime candidate for various chemical modifications and applications.
Recent studies have highlighted the potential of 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid in the development of advanced materials. Its fluorinated nature imparts unique properties such as high thermal stability, resistance to chemical degradation, and excellent dielectric properties. These characteristics make it an ideal candidate for use in high-performance polymers, electronic materials, and advanced coatings.
In the pharmaceutical industry, this compound has shown promise as a building block for drug development. The presence of multiple fluorine atoms can significantly influence the pharmacokinetic properties of a molecule, such as bioavailability and metabolic stability. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or receptor interactions.
The synthesis of 1804855-49-9 involves a series of intricate organic reactions. Typically, it begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the fluorinated groups. The introduction of the trifluoromethyl group is often achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The final step involves the installation of the carboxylic acid group, which can be accomplished via oxidation or direct synthesis methods.
The chemical properties of this compound are heavily influenced by its fluorinated substituents. Fluorine atoms are highly electronegative and can significantly alter the electronic environment of the molecule. This effect is particularly pronounced in aromatic systems like pyridines, where fluorination can lead to increased aromaticity and enhanced reactivity in certain positions. The combination of these effects makes this compound highly versatile in both synthetic and applied chemistry contexts.
In terms of environmental impact, studies have shown that fluorinated compounds like 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid exhibit low biodegradability due to their stable carbon-fluorine bonds. However, their persistence in the environment does not necessarily translate to toxicity; many fluorinated compounds are considered environmentally benign when used responsibly. Nonetheless, ongoing research is focused on developing sustainable synthesis methods and application strategies to minimize any potential environmental impact.
The application of this compound extends beyond traditional chemical industries. Its unique properties have been explored in emerging fields such as nanotechnology and green chemistry. For instance, it has been used as a precursor in the synthesis of nanoparticles with tailored surface functionalities. Additionally, its role in catalytic processes has been investigated, where it serves as both a catalyst and a reactant in certain transformations.
From a research perspective, 1804855-49-9 continues to be a focal point for exploring novel chemical reactions and material properties. Its structure provides an excellent platform for studying fluorination effects on aromatic systems and understanding how these modifications influence molecular behavior at both macroscopic and microscopic levels.
In conclusion, 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid, with its CAS number 1804855-49-9, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with cutting-edge research findings, positions it as an important molecule for future innovations in materials science, pharmacology, and beyond.
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